3-Amino-1-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-methoxyphenyl)urea: is an organic compound with the molecular formula C8H11N3O2 It is a derivative of urea, featuring an amino group and a methoxyphenyl group
Scientific Research Applications
Chemistry:
3-Amino-1-(4-methoxyphenyl)urea is used as an intermediate in the synthesis of more complex organic molecules
Biology:
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine:
The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities that could be harnessed for the development of new drugs, particularly in the field of oncology or antimicrobial therapy.
Industry:
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
Future Directions
The future directions for the study of “3-Amino-1-(4-methoxyphenyl)urea” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study highlighted the importance of reductive amination in the synthesis of pharmaceuticals, suggesting potential future directions for the study of “this compound” and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-1-(4-methoxyphenyl)urea typically involves the reaction of hydrazine hydrate with phenyl 2-methoxy-5-methylphenylcarbamate in acetonitrile. The reaction is facilitated by the addition of a few drops of water to ensure a clear solution .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-1-(4-methoxyphenyl)urea can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted urea derivatives with different functional groups replacing the amino group.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3-Amino-1-(4-nitrophenyl)urea: This compound features a nitro group instead of a methoxy group, which can significantly alter its chemical and biological properties.
3-Amino-1-(4-chlorophenyl)urea:
3-Amino-1-(4-methylphenyl)urea: The methyl group provides different steric and electronic effects compared to the methoxy group.
Uniqueness:
3-Amino-1-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-amino-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLBDHCXNYCIIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449192 |
Source
|
Record name | 3-amino-1-(4-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62774-59-8 |
Source
|
Record name | 3-amino-1-(4-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.